1-Cyanopiperazine

Overview

Description

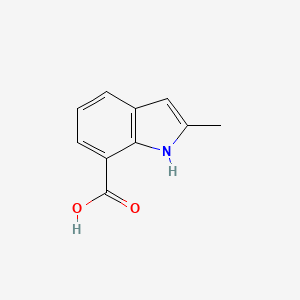

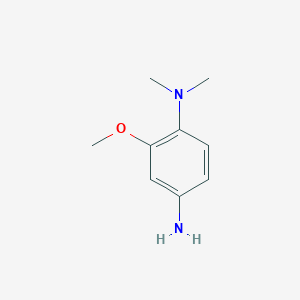

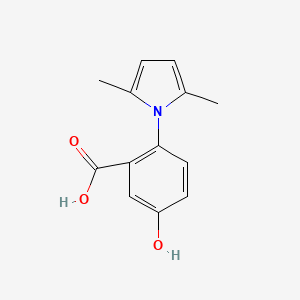

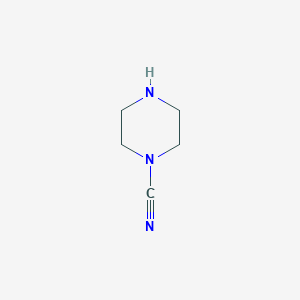

1-Cyanopiperazine is a chemical compound with the molecular formula C5H9N3 and a molecular weight of 111.15 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at the 1,4-positions . This structure allows for a wide range of biological and pharmaceutical activity .Chemical Reactions Analysis

The chemical reactions involving this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications

Hapten Synthesis and Antibody Development

- Application: Hapten synthesis and development of immunoassays for herbicides like atrazine and simazine.

- Details: Derivatives of these herbicides were synthesized for use as haptens in immunoassays, indicating a role in environmental monitoring and agricultural chemistry (Goodrow, Harrison, & Hammock, 1990).

Scientometric Analysis of Ecotoxicological Studies

- Application: Analysis of research trends and gaps in studies involving atrazine's effects on microalgae and cyanobacteria.

- Details: This study provides insights into the evolution of research on herbicide atrazine, highlighting the relevance of these studies in toxicology (Castro et al., 2021).

Metabolism Studies in Anticancer Compounds

- Application: Investigating the metabolism of anticancer compounds related to 1-Cyanopiperazine derivatives.

- Details: A compound with this compound structure demonstrated significant anticancer activity and low toxicity, with comprehensive studies on its metabolism in rat bile (Jiang et al., 2007).

Chemometric Analysis in Pharmaceutical Preparations

- Application: Analyzing and determining impurities in pharmaceutical preparations.

- Details: A study on resolving and determining overlapping signals of cyclizine and its impurities, including 1-Methylpiperazine, indicating applications in pharmaceutical quality control (Fares et al., 2022).

Environmental Damage Screening

- Application: Screening environmental damage caused by s-triazine derivatives.

- Details: Use of an electrochemical DNA-biosensor to investigate interactions between DNA and triazine herbicides, offering a method for environmental monitoring (Oliveira‐Brett & da Silva, 2002).

Tuberculostatic Activity of Pyrazine Derivatives

- Application: Exploring tuberculostatic properties of pyrazine derivatives.

- Details: Synthesis and testing of pyrazine derivatives for their activity against tuberculosis, indicating potential in developing new antimicrobial agents (Foks et al., 2005).

Mechanism of Action

Target of Action

1-Cyanopiperazine is a derivative of piperazine, a nitrogen heterocycle that is widely employed in various drugs Piperazine and its derivatives are known to interact with a wide range of biological targets due to their ability to form hydrogen bonds, which can tune interactions with receptors .

Mode of Action

It’s known that piperazine derivatives can interact with their targets through hydrogen bond formation . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biological and pharmaceutical activities

Pharmacokinetics

It’s known that the nitrogen atoms in piperazine derivatives can increase water solubility and bioavailability , which are crucial factors in the pharmacokinetics of a compound.

Result of Action

A study has shown that n-cyanopiperazines can act as specific covalent inhibitors of the deubiquitinating enzyme uchl1 . The structure of a cyanopiperazine in covalent complex with UCHL1 revealed a compound-induced conformational restriction of the cross-over loop, which underlies the observed inhibitory potencies .

Safety and Hazards

Future Directions

properties

IUPAC Name |

piperazine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-5-8-3-1-7-2-4-8/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDBLBBSUAQYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)